Methyl 2-chloro-5-nitronicotinate

Beschreibung

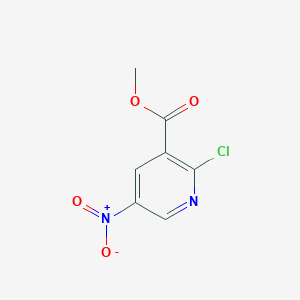

Methyl 2-chloro-5-nitronicotinate is a heterocyclic compound with the molecular formula C₇H₅ClN₂O₄ and an average molecular weight of 216.58 g/mol. It features a pyridine ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a methoxycarbonyl group at position 3. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

CAS Number Discrepancy: The literature reports conflicting CAS numbers for this compound:

- 190271-88-6 (cited for "this compound" in supplier catalogs)

- 1204400-58-7 (listed in similarity-based databases)

This discrepancy may arise from regional nomenclature variations or database errors.

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMDDVNXJKYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596505 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-88-6 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The preparation of methyl 2-chloro-5-nitronicotinate generally involves the functionalization of nicotinic acid derivatives or related pyridine precursors through chlorination, nitration, esterification, and sometimes oxidation steps. The key challenge is the selective introduction of the chloro substituent at position 2 and the nitro group at position 5, while maintaining the methyl ester functionality.

Preparation via Chlorination and Esterification of 5-nitronicotinic Acid Derivatives

One of the most documented methods involves starting from 5-hydroxy- or 5-nitro-nicotinic acid derivatives, followed by chlorination and esterification steps.

2.1 Chlorination of 6-hydroxy-5-nitronicotinic acid

-

- 6-hydroxy-5-nitronicotinic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF).

- The reaction is conducted under reflux for approximately 8 hours.

- Subsequent esterification is performed by adding methanol at low temperatures (-40 to -30 °C) in dichloromethane solvent.

- Sodium bicarbonate aqueous solution is then used to neutralize and extract the product.

Outcome:

This method yields methyl 6-chloro-5-nitronicotinate with high efficiency (around 90% yield). Although this example refers to the 6-chloro isomer, the analogous approach can be adapted for the 2-chloro isomer by starting from appropriately substituted nicotinic acid derivatives or positional isomers.

2.2 Esterification and purification

Synthesis from 5-bromonicotinoyl Chloride via Ammonia Treatment and Oxidation

-

- 5-bromonicotinoyl chloride is first treated with ammonia to form 5-nitronicotinamide intermediates.

- Oxidation is then carried out using fuming sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) to introduce the nitro group at position 5.

- Subsequent chlorination at position 2 can be achieved via halogenation of the pyridine ring.

Significance:

This method allows for the preparation of 2-chloro-5-nitronicotinamides and related esters, providing a versatile route to various substituted nitronicotinic acid derivatives.

Chlorination of Dihalo Piperidine Precursors and Dehydrohalogenation

-

- Starting from 2-oxo-5-methyl-5,6-dichloropiperidine, halogenation is performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene in high boiling solvents like 1,2,4-trichlorobenzene.

- The reaction proceeds through dehydrohalogenation at elevated temperatures (100–170 °C), yielding 2-chloro-5-methylpyridine intermediates.

- These intermediates can be further nitrated and esterified to obtain the target this compound.

-

- Chlorinating agent used in stoichiometric excess (up to 70 mole %).

- Temperature maintained around 120 °C.

- Reaction time ranges from 1 to 8 hours depending on addition rates and temperature maintenance.

Advantages:

This method provides a one-step chlorination from dihalo precursors with high selectivity and yield, suitable for industrial scale-up.

Nucleophilic Substitution and Derivatization

-

- Methyl 6-chloro-5-nitronicotinate can be converted to methyl 6-methoxy-5-nitronicotinate by treatment with sodium methoxide in methanol, followed by extraction and purification.

- Similar nucleophilic substitutions with sodium thiomethoxide yield methyl 6-methylthio-5-nitronicotinate.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | 6-hydroxy-5-nitronicotinic acid | SOCl₂ + DMF, reflux 8h; MeOH at -40 to -30 °C | ~90% | Chlorination and esterification |

| 2 | 5-bromonicotinoyl chloride | NH₃ treatment; oxidation with fuming H₂SO₄ + H₂O₂ | Not specified | Forms 5-nitronicotinamide intermediates |

| 3 | 2-oxo-5-methyl-5,6-dichloropiperidine | POCl₃ or phosgene, 100–170 °C, 1–8 h | High | One-step chlorination and dehydrohalogenation |

| 4 | Methyl 6-chloro-5-nitronicotinate | Sodium methoxide in MeOH, RT, 8 h | Moderate | Nucleophilic substitution to methoxy derivative |

Research Findings and Considerations

- The chlorination step is critical and often performed using phosphorus oxychloride or thionyl chloride under controlled temperature to avoid over-chlorination or decomposition.

- Esterification with methanol under cold conditions ensures high purity methyl esters and prevents side reactions.

- Oxidation with fuming sulfuric acid and hydrogen peroxide is effective for introducing nitro groups on pyridine rings but requires careful handling due to the corrosive reagents.

- The choice of solvent (e.g., dichloromethane, 1,2,4-trichlorobenzene) and temperature control significantly influences yield and selectivity.

- Nucleophilic substitution reactions on the chloro substituent enable further functionalization, expanding the utility of this compound derivatives.

Analyse Chemischer Reaktionen

Methyl 2-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-chloro-5-nitronicotinate has been studied for its antimicrobial properties. Research indicates that compounds with nitro groups can exhibit significant antibacterial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antimicrobial agents.

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have suggested that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Agrochemical Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides. Its structural characteristics allow it to be modified into various herbicidal formulations that target specific weed species while minimizing damage to crops. The compound's chlorinated and nitro functionalities enhance its efficacy as a herbicide.

Pesticide Formulations

The compound has also been utilized in the formulation of pesticides. Its ability to disrupt biological processes in pests makes it a valuable component in integrated pest management strategies. Studies have demonstrated its effectiveness against common agricultural pests, contributing to higher crop yields.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial colonies at specific concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Herbicidal Applications

In agricultural trials, formulations containing this compound were tested against common weed species. Results showed that these formulations effectively controlled weed growth without harming adjacent crops, highlighting their utility in sustainable farming practices.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and ester group also contribute to its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Substituent Effects on Reactivity and Stability

Chlorine vs. Hydroxyl Groups :

- This compound exhibits higher electrophilicity compared to its hydroxy analog (Methyl 2-hydroxy-5-nitronicotinate) due to the electron-withdrawing Cl substituent, making it more reactive in nucleophilic aromatic substitution .

- The hydroxy analog is prone to oxidation but is valuable in biochemical assays due to its hydrogen-bonding capacity .

Ethyl esters are often preferred for enhanced solubility in non-polar solvents .

Amino Substitution: Methyl 2-amino-5-nitronicotinate is less stable under acidic conditions due to protonation of the amino group but serves as a versatile precursor for heterocyclic synthesis .

Biologische Aktivität

Methyl 2-chloro-5-nitronicotinate (CAS No. 190271-88-6) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₅ClN₂O₄

- Molecular Weight : 216.58 g/mol

- Physical Form : Solid

- Purity : ≥97% .

Synthesis

This compound can be synthesized through various methods, including the use of chlorination and nitration reactions on pyridine derivatives. The synthesis typically involves the following steps:

- Starting Material : 2-chloronicotinic acid.

- Reagents : Nitric acid for nitration and methylating agents like dimethyl sulfate.

- Conditions : The reaction is usually conducted under controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests that this compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways:

- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : This enzyme plays a critical role in the metabolism of prostaglandins. Inhibition of this enzyme could have therapeutic implications in conditions like cancer and inflammatory diseases .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was administered at varying concentrations, demonstrating a dose-dependent response in inhibition zones. -

Inflammation Model :

In an experimental model of acute inflammation, mice treated with this compound showed reduced paw edema compared to controls, indicating its potential use in managing inflammatory responses .

Q & A

Q. How to design a PICOT framework for studying this compound’s biological activity?

- Answer :

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: Dose-dependent exposure (0.1–100 µM).

- C omparison: Untreated controls vs. known anticancer agents (e.g., cisplatin).

- O utcome: IC values via MTT assay; apoptosis markers (caspase-3 activation).

- T ime: 24–72 hr exposure periods. Validate results with triplicate runs and ANOVA analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.